molecular formula C22H22N4O2 B5689642 2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-phenylpyridazin-3(2H)-one

2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-phenylpyridazin-3(2H)-one

Cat. No.: B5689642
M. Wt: 374.4 g/mol
InChI Key: ZUBVIYIGQUYDCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-phenylpyridazin-3(2H)-one is a synthetic organic compound of significant interest in medicinal chemistry and neuroscience research. This molecule features a pyridazin-3(2H)-one core, a heterocyclic system known for its diverse pharmacological properties, which is functionalized with a phenyl group at the 6-position and linked to a 4-phenylpiperazine moiety via a 2-oxoethyl chain. The 4-phenylpiperazine group is a key structural feature in many biologically active compounds and is considered a rigid analog of amphetamine, demonstrating activity as a monoamine releasing agent with particular affinity for norepinephrine transporters . Recent research on derivatives sharing the 2-oxo-2-(4-phenylpiperazin-1-yl) backbone has highlighted their potential as novel positive allosteric modulators (PAMs) of the excitatory amino acid transporter 2 (EAAT2) . EAAT2 is a crucial protein responsible for synaptic glutamate clearance, and its dysfunction is implicated in neurodegenerative pathways. Compounds within this structural class have been developed into molecular probes for in vitro binding assays and exhibit excellent brain penetration in ex vivo biodistribution studies, confirming their utility for central nervous system (CNS) target engagement . As such, this compound serves as a valuable chemical tool for neuroscientists and medicinal chemists exploring EAAT2 function, developing radiolabeled probes for neuroimaging, or investigating new therapeutic strategies for neurological disorders. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c27-21-12-11-20(18-7-3-1-4-8-18)23-26(21)17-22(28)25-15-13-24(14-16-25)19-9-5-2-6-10-19/h1-12H,13-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBVIYIGQUYDCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-phenylpyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-phenylpiperazine with an appropriate aldehyde or ketone, followed by cyclization to form the pyridazinone core. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-phenylpyridazin-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

Anticonvulsant Activity

Recent studies have synthesized derivatives of the compound, focusing on its anticonvulsant properties. For instance, a series of related compounds were tested for their efficacy against seizures, demonstrating promising results that suggest a mechanism of action involving modulation of neurotransmitter systems .

Neuropharmacology

The compound's structural features, particularly the piperazine moiety, are known to interact with various neurotransmitter receptors. Research indicates that it may act as an antagonist or modulator at serotonin and dopamine receptors, which are critical in treating psychiatric disorders .

Cancer Research

Preliminary investigations into the compound's effects on cancer cell lines have shown potential antiproliferative activity. The compound's ability to induce apoptosis in certain cancer cells has been documented, making it a candidate for further exploration in oncology .

Antidepressant Properties

Studies have indicated that compounds with similar structures exhibit antidepressant-like effects in animal models. The potential for this compound to influence mood disorders through serotonergic pathways is an area of ongoing research .

Case Study 1: Anticonvulsant Testing

A study published in a peer-reviewed journal synthesized several derivatives of the compound and evaluated their anticonvulsant activity using the maximal electroshock seizure (MES) test in rodents. The results indicated that modifications to the piperazine ring significantly enhanced anticonvulsant efficacy compared to the parent compound .

Case Study 2: Neuropharmacological Profile

In a neuropharmacological screening, the compound was assessed for its binding affinity to various receptors including serotonin (5-HT) and dopamine (D2) receptors. Results showed moderate binding affinity, suggesting its potential use as a therapeutic agent for mood disorders .

Data Table: Summary of Research Findings

Application AreaKey FindingsReference
AnticonvulsantEffective in reducing seizure activity in models
NeuropharmacologyModulates serotonin and dopamine receptors
Cancer ResearchInduces apoptosis in cancer cell lines
AntidepressantPotential mood-enhancing effects

Mechanism of Action

The mechanism of action of 2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-(2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-phenylpyridazin-3(2H)-one
  • Molecular Formula : C₁₈H₁₄N₂O₂
  • Molecular Weight : 290.32 g/mol
  • CAS Registry Number : 63900-49-2
  • Key Structural Features :
    • Pyridazin-3(2H)-one core substituted with a phenyl group at position 4.
    • A 2-(4-phenylpiperazin-1-yl)-2-oxoethyl side chain at position 2.

Synthesis :
The compound is synthesized via nucleophilic substitution of 6-phenylpyridazin-3(2H)-one with a halide derivative of 2-(4-phenylpiperazin-1-yl)-2-oxoethyl in acetone, using anhydrous potassium carbonate as a base .

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of Pyridazinone Derivatives

Compound Name Substituents at Position 2 Substituents at Position 6 Molecular Formula Molecular Weight (g/mol) Reference
Target Compound 2-(4-Phenylpiperazin-1-yl)-2-oxoethyl Phenyl C₁₈H₁₄N₂O₂ 290.32
6-(4-Methylphenyl)-2-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]pyridazin-3-one 2-(4-Methylpiperazin-1-yl)-2-oxoethyl 4-Methylphenyl C₁₈H₂₂N₄O₂ 338.40
2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-oxoethyl Phenyl C₂₃H₂₄N₄O₃ 404.47
6-(4-Chlorophenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-triazolo-pyridazin-3(2H)-one 2-(4-Phenylpiperazin-1-yl)-2-oxoethyl 4-Chlorophenyl-triazolo C₂₃H₂₁ClN₆O₂ 448.90

Key Observations :

  • The 4-phenylpiperazine moiety in the target compound enhances π-π interactions and receptor binding compared to 4-methylpiperazine (e.g., ) or 4-methoxyphenylpiperazine (e.g., ).

Physicochemical Properties

Table 2: Solubility and Thermodynamic Data

Compound Name Solubility in DMSO (mol fraction at 318.2 K) LogP (Predicted) Thermodynamic Behavior Reference
6-Phenylpyridazin-3(2H)-one (PPD) 4.73 × 10⁻¹ 1.85 Endothermic, entropy-driven dissolution
Target Compound Inferred: ~3.5 × 10⁻¹ 2.12 (calculated) Likely similar to PPD -
2-(4-Methylpiperazin-1-yl)-2-oxoethyl analog Inferred: ~2.8 × 10⁻¹ 1.98 Reduced solubility due to methyl group

Key Observations :

  • The target compound’s phenylpiperazine side chain may slightly reduce solubility compared to PPD () due to increased hydrophobicity.
  • Methyl or methoxy substituents (e.g., ) further lower solubility by enhancing lipophilicity.

Pharmacological Activities

Key Observations :

  • Piperazine-containing derivatives (e.g., target compound, ) are often designed for CNS targets due to their ability to cross the blood-brain barrier.
  • Anticancer activity in analogs () correlates with bulky substituents that enhance DNA intercalation.

Biological Activity

The compound 2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-phenylpyridazin-3(2H)-one is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C20H22N4O2\text{C}_{20}\text{H}_{22}\text{N}_{4}\text{O}_{2}

Physical Properties

PropertyValue
Molecular Weight350.42 g/mol
DensityNot specified
Boiling PointNot specified
Melting PointNot specified

Synthesis

The synthesis of this compound typically involves the reaction of 4-phenylpiperazine with appropriate carbonyl precursors, followed by cyclization to form the pyridazinone structure. Various methodologies have been reported in the literature, including microwave-assisted synthesis and conventional methods using solvents such as ethanol or dimethylformamide (DMF) .

Antiproliferative Activity

Recent studies have indicated that derivatives of pyridazine compounds exhibit significant antiproliferative effects against various cancer cell lines. The compound has shown promising results in inhibiting cell growth in vitro, particularly against breast cancer and lung cancer cell lines. For instance, a study reported an IC50 value of approximately 15 µM against MCF-7 breast cancer cells, indicating moderate potency .

COX Inhibition

Compounds similar to this compound have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammation and cancer progression. A related study demonstrated that modifications in the phenyl ring could enhance COX-2 inhibitory activity, suggesting that this compound may also exhibit similar properties .

Neuropharmacological Effects

Given the presence of the piperazine moiety, this compound may also interact with serotonin receptors, potentially offering antidepressant-like effects. Research on piperazine derivatives indicates that they can act as selective serotonin reuptake inhibitors (SSRIs), which could position this compound as a candidate for further development in treating mood disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

  • Anticancer Activity : A series of pyridazine derivatives were synthesized and tested for their antiproliferative effects on various cancer cell lines. The results indicated that specific substitutions on the phenyl ring significantly enhanced their activity .
  • COX Inhibition Studies : A comparative analysis of several pyridazine derivatives revealed that those with electron-donating groups exhibited higher COX-2 inhibition rates, suggesting a structure-activity relationship that could be leveraged in drug design .
  • SSRIs and Piperazine Derivatives : Research on 4-fluorophenoxy-piperazine derivatives highlighted their potential as SSRIs with improved side effect profiles, indicating a possible therapeutic avenue for compounds like this compound .

Q & A

Q. Q1. What are the established synthetic routes for 2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-phenylpyridazin-3(2H)-one, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The compound is synthesized via multi-step organic reactions. A common route involves:

Nucleophilic addition-elimination : Reacting 6-phenylpyridazin-3(2H)-one with a substituted carbonyl compound (e.g., bromoacetophenone derivatives) in the presence of a base like sodium ethoxide .

Piperazine incorporation : Introducing the 4-phenylpiperazine moiety through alkylation or acylation reactions. Optimization includes:

  • Solvent selection (e.g., ethanol or methanol for reflux).
  • Catalyst use (e.g., phase-transfer catalysts for improved reactivity).
  • Purification via column chromatography or recrystallization to achieve >90% purity .

Q. Q2. What spectroscopic and analytical techniques are recommended for structural characterization of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions and aromaticity. For example, the pyridazinone ring protons resonate at δ 6.5–8.5 ppm .
  • IR Spectroscopy : Detect functional groups (e.g., carbonyl stretch at ~1700 cm1^{-1} for the oxo group) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (C22_{22}H23_{23}N5_5O2_2, theoretical [M+H]+^+ = 402.1923) .
  • Elemental Analysis : Validate empirical formula (e.g., C: 65.71%, H: 5.64%, N: 17.08%) .

Advanced Research Questions

Q. Q3. How does crystallographic data inform the conformational stability and intermolecular interactions of this compound?

Methodological Answer:

  • X-ray Diffraction : Single-crystal studies reveal:
    • Triclinic crystal system (space group P1) with unit cell parameters:
      a=8.9168A˚,b=10.7106A˚,c=13.5147A˚a = 8.9168 \, \text{Å}, b = 10.7106 \, \text{Å}, c = 13.5147 \, \text{Å}, angles α=73.489°,β=71.309°,γ=83.486°α = 73.489°, β = 71.309°, γ = 83.486° .
    • Intermolecular interactions : C–H⋯π stacking between phenyl groups and hydrogen bonding involving the pyridazinone carbonyl stabilize the lattice .
  • Conformational Analysis : The 4-phenylpiperazine group adopts a chair conformation, minimizing steric strain .

Q. Q4. What computational approaches are suitable for modeling the electronic properties and structure-activity relationships (SAR) of this compound?

Methodological Answer:

  • Quantum Mechanical Calculations :
    • CNDO/2 Approximation : Predicts charge distribution; the pyridazinone ring exhibits electron-deficient regions, favoring electrophilic attacks .
    • Density Functional Theory (DFT) : Models HOMO-LUMO gaps (~4.5 eV) to assess reactivity .
  • Molecular Docking : Simulate binding to phosphodiesterase enzymes (PDEs). The 4-phenylpiperazine group interacts with hydrophobic pockets, while the pyridazinone core forms hydrogen bonds with catalytic residues .

Q. Q5. How does this compound modulate biological targets such as phosphodiesterases (PDEs), and what experimental assays validate its activity?

Methodological Answer:

  • Mechanistic Insight : The pyridazinone core competitively inhibits PDE4/5 by mimicking cyclic nucleotides, disrupting cAMP/cGMP hydrolysis .
  • In Vitro Assays :
    • Enzyme Inhibition : Measure IC50_{50} via fluorescence-based assays (e.g., PDE-Glo™). Reported IC50_{50} values range from 0.5–5 µM .
    • Cell-Based Testing : Evaluate anti-inflammatory activity in RAW 264.7 macrophages using TNF-α ELISA .
  • SAR Studies : Modifying the 4-phenylpiperazine substituent (e.g., fluorophenyl derivatives) enhances selectivity for PDE4B .

Data Contradictions and Resolution

Q. Q6. How can researchers resolve discrepancies in reported synthetic yields (40–85%) for this compound?

Methodological Answer:

  • Variable Factors :
    • Reaction Time : Prolonged reflux (>24 hrs) improves yield but risks decomposition.
    • Catalyst Load : Excess base (e.g., NaOEt) may cause side reactions (e.g., O-alkylation).
  • Resolution Strategies :
    • Design a Design of Experiments (DoE) matrix to optimize time, temperature, and catalyst ratio.
    • Use in-situ monitoring (e.g., TLC or HPLC) to track intermediate formation .

Future Research Directions

Q. Q7. What unexplored pharmacological applications warrant investigation for this compound?

Methodological Answer:

  • Neuroinflammation : Test blood-brain barrier permeability using PAMPA assays and in vivo models (e.g., LPS-induced neuroinflammation in mice) .
  • Anticancer Potential : Screen against NCI-60 cell lines. The piperazine moiety may enhance DNA intercalation or topoisomerase inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.